Methyl 2-(cyclohexyloxy)propanoate
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Overview
Description
Methyl 2-(cyclohexyloxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a cyclohexyloxy group attached to a propanoate backbone, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(cyclohexyloxy)propanoate can be synthesized through the esterification of 2-(cyclohexyloxy)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield.
Types of Reactions:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: 2-(cyclohexyloxy)propanoic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Methyl 2-(cyclohexyloxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(cyclohexyloxy)propanoate involves its interaction with various molecular targets depending on the context of its use. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The exact pathways and targets can vary based on the specific application and context .
Comparison with Similar Compounds
Methyl propanoate: A simpler ester with a similar backbone but lacking the cyclohexyloxy group.
Ethyl propanoate: Another ester with a similar structure but with an ethyl group instead of a methyl group.
Methyl butanoate: An ester with a longer carbon chain but similar functional groups.
Uniqueness: Methyl 2-(cyclohexyloxy)propanoate is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical and physical properties compared to simpler esters.
Properties
CAS No. |
65275-60-7 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 2-cyclohexyloxypropanoate |
InChI |
InChI=1S/C10H18O3/c1-8(10(11)12-2)13-9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
GWHCCYYBNYQFRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1CCCCC1 |
Origin of Product |
United States |
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